molecular formula C18H17N5O3S2 B2839758 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 888439-75-6

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2839758
CAS No.: 888439-75-6
M. Wt: 415.49
InChI Key: ZKGVWMLKWBMXCC-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor.

    Introduction of the methoxyethyl group: This step involves the alkylation of the intermediate compound with 2-methoxyethyl chloride under basic conditions.

    Formation of the thiazole ring: This can be done by reacting the intermediate with a thiazole precursor under appropriate conditions.

    Final coupling reaction: The final step involves coupling the intermediate with acetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidoindole core can bind to various biological targets, while the thiazole and methoxyethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with an indole core, such as tryptophan and serotonin.

    Pyrimidine derivatives: Compounds like cytosine and thymine.

    Thiazole derivatives: Compounds such as thiamine (vitamin B1).

Uniqueness

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of three different heterocyclic systems (pyrimidoindole, thiazole, and acetamide) in a single molecule. This structural complexity may confer unique biological activities and properties not found in simpler compounds.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-26-8-7-23-16(25)15-14(11-4-2-3-5-12(11)20-15)22-18(23)28-10-13(24)21-17-19-6-9-27-17/h2-6,9,20H,7-8,10H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGVWMLKWBMXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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